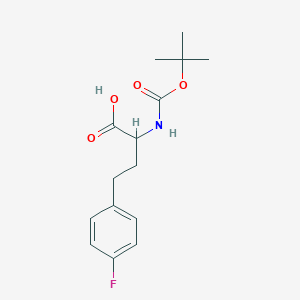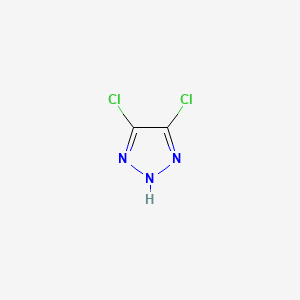![molecular formula C22H22F3N3O2S B12499140 5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499140.png)
5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring a pyrrole ring system. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the condensation of a pyrrole derivative with a diazinane-4,6-dione precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Aplicaciones Científicas De Investigación
5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Similar in structure and biological activity.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Benzimidazoles: Another class of compounds with significant biological activities .
Uniqueness
What sets 5-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]PYRROL-3-YL}METHYLIDENE)-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its unique combination of a pyrrole ring with a diazinane-4,6-dione moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C22H22F3N3O2S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H22F3N3O2S/c1-5-26-19(29)16(20(30)27(6-2)21(26)31)12-15-11-13(3)28(14(15)4)18-10-8-7-9-17(18)22(23,24)25/h7-12H,5-6H2,1-4H3 |
Clave InChI |
OQKTWFMRPBWDTB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3C(F)(F)F)C)C(=O)N(C1=S)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-[(carboxymethyl)amino]-](/img/structure/B12499066.png)
![N-[(4-tert-butylphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12499074.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12499078.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B12499084.png)
![5-acetyl-8-[3-(5-acetyl-4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-7-yl)triaz-1-en-1-yl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B12499099.png)


![8-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12499117.png)
![Ethyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499119.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12499132.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12499148.png)

